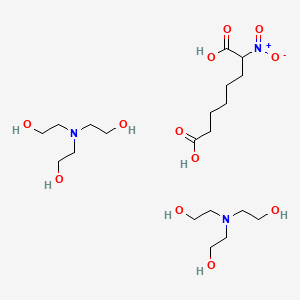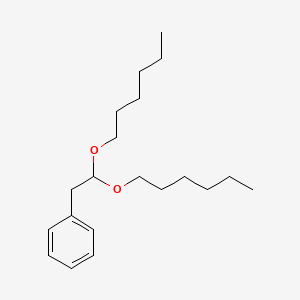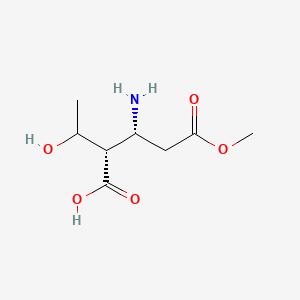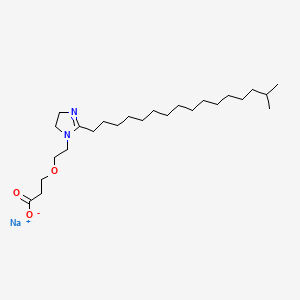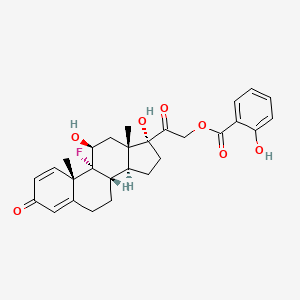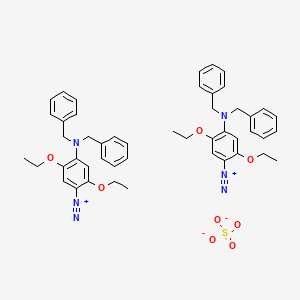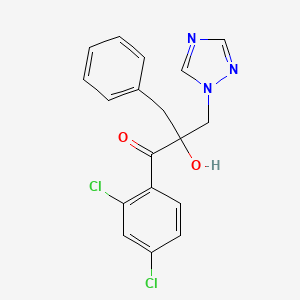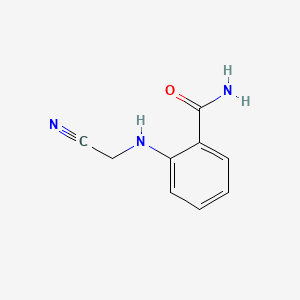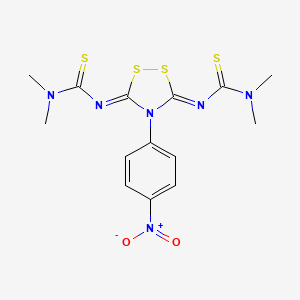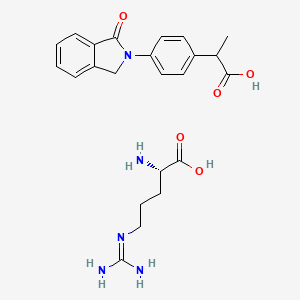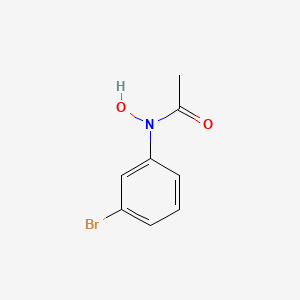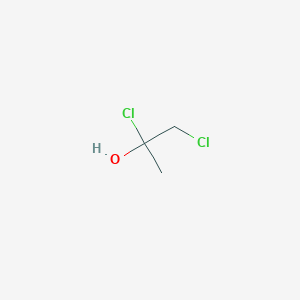
1,2-Dichloro-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-2-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a secondary alcohol where two chlorine atoms are substituted at the first and second positions of the propane chain. This compound is a colorless liquid at room temperature and is known for its use in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dichloro-2-propanol can be synthesized through the hydrochlorination of glycerol. This process involves the reaction of glycerol with hydrochloric acid at elevated temperatures (100-110°C) in the presence of acetic acid. The reaction is as follows:
[ \text{C}_3\text{H}_8\text{O}_3 + 2\text{HCl} \rightarrow \text{C}_3\text{H}_6\text{Cl}_2\text{O} + 2\text{H}_2\text{O} ]
After the reaction, the mixture is neutralized with a base to remove excess hydrochloric acid, and the product is isolated by distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes using glycerol and hydrochloric acid in a cascade of continuous flow reactors. The reaction is carried out at temperatures ranging from 70-140°C, and the water produced during the reaction is continuously removed to drive the reaction to completion .
化学反応の分析
Types of Reactions
1,2-Dichloro-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: It can be reduced to form 1,2-propanediol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium (Pd) or nickel (Ni).
Major Products Formed
Substitution: Formation of 1,2-propanediol or other substituted derivatives.
Oxidation: Formation of acetone or acetic acid.
Reduction: Formation of 1,2-propanediol.
科学的研究の応用
1,2-Dichloro-2-propanol has several applications in scientific research and industry:
作用機序
The mechanism of action of 1,2-Dichloro-2-propanol involves its interaction with cellular components, leading to various biochemical effects. It can act as a cross-linking reagent, forming bridges between macromolecules, particularly proteins. This interaction can affect protein structure and function, leading to changes in cellular processes .
類似化合物との比較
1,2-Dichloro-2-propanol can be compared with other similar compounds, such as:
1,3-Dichloro-2-propanol: Similar in structure but with chlorine atoms at different positions.
2,3-Dichloro-1-propanol: Another isomer with different chlorine substitution, used in similar applications but with distinct reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
特性
CAS番号 |
52515-75-0 |
|---|---|
分子式 |
C3H6Cl2O |
分子量 |
128.98 g/mol |
IUPAC名 |
1,2-dichloropropan-2-ol |
InChI |
InChI=1S/C3H6Cl2O/c1-3(5,6)2-4/h6H,2H2,1H3 |
InChIキー |
QEZDCTNHTRSNMD-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)(O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


